molecular formula C10H16N4 B12080383 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine

Cat. No.: B12080383
M. Wt: 192.26 g/mol
InChI Key: ZONWYBHYAVBBDC-VIFPVBQESA-N
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Description

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of various substituted pyrimidine derivatives . The reaction conditions often include the use of functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-[[(3S)-3-methylpiperazin-1-yl]methyl]pyrimidine

InChI

InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m0/s1

InChI Key

ZONWYBHYAVBBDC-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CN=CN=C2

Canonical SMILES

CC1CN(CCN1)CC2=CN=CN=C2

Origin of Product

United States

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